molecular formula C14H20O10 B13406740 Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester

Cat. No.: B13406740
M. Wt: 351.32 g/mol
InChI Key: WQZLHCDEZYULJJ-CBEVRSNFSA-N
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Description

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is a deuterium-labeled compound used in various scientific research fields. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. The compound is often utilized in studies involving metabolic pathways, organic synthesis, and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester typically involves the acetylation of glucuronic acid derivatives. The process includes the use of deuterium-labeled reagents to introduce the deuterium atoms into the molecule. Common reagents used in the synthesis include acetic anhydride and deuterated methanol. The reaction is usually carried out under mild conditions to preserve the integrity of the glucuronic acid structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester involves its incorporation into metabolic pathways where glucuronic acid derivatives play a role. The compound acts as a substrate for enzymes involved in glucuronidation, a process that attaches glucuronic acid to various substrates, enhancing their solubility and excretion from the body . The deuterium labeling allows for precise tracking and analysis of these metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The presence of deuterium atoms allows for more accurate tracking and quantification in various research applications, making it a valuable tool in scientific investigations.

Properties

Molecular Formula

C14H20O10

Molecular Weight

351.32 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(trideuteriomethoxy)oxane-2-carboxylate

InChI

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1/i5D3

InChI Key

WQZLHCDEZYULJJ-CBEVRSNFSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C

Origin of Product

United States

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